Brain-to-Plasma Ratio: Drastic Reduction in CNS Exposure vs. Compound 31
Antiparasitic agent-9 (compound 47) exhibits a brain-to-plasma ratio of 0.08, confirming markedly limited CNS exposure [1]. In stark contrast, the closely related analog compound 31, which lacks the methyl acetamide substituent, demonstrates a brain-to-plasma ratio of 1.1 [1]. This >13-fold difference in brain penetration directly addresses the CNS toxicity that led to the discontinuation of compound 31 during exploratory toxicological evaluation [1].
| Evidence Dimension | Brain-to-plasma concentration ratio |
|---|---|
| Target Compound Data | 0.08 |
| Comparator Or Baseline | Compound 31: 1.1 |
| Quantified Difference | Target compound has a >13-fold lower brain penetration ratio (0.08 vs 1.1) |
| Conditions | Male CD-1 mouse, single oral dose (30 mg/kg for 47; 10 mg/kg for 31), brain and plasma samples collected at 2 hours post-dose |
Why This Matters
Limited CNS exposure is a critical safety requirement for macrofilaricides intended for chronic or mass drug administration, as it minimizes the risk of neuropsychiatric adverse events observed with brain-penetrant analogs.
- [1] Hawryluk N, et al. J Med Chem. 2022;65(16):11388-11403. Table 5, Table 7, and associated text. View Source
